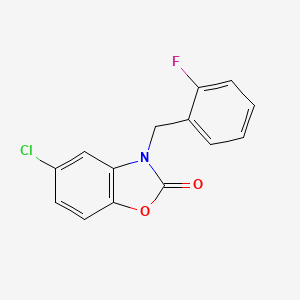

![molecular formula C20H22N2O4 B5578053 1'-[(3-异丁基-5-异恶唑基)羰基]螺[色满-2,3'-吡咯烷]-4(3H)-酮](/img/structure/B5578053.png)

1'-[(3-异丁基-5-异恶唑基)羰基]螺[色满-2,3'-吡咯烷]-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of spirocyclic structures similar to the specified compound often involves transition-metal-free reactions or cyclization processes. For instance, a methodology for synthesizing spiro[chromene-imidazo[1,2-a]pyridin]-3'-imines via a 6-exo-dig cyclization reaction has been demonstrated, highlighting a metal-free approach for constructing spirocyclic frameworks (Behrouz Nayebzadeh et al., 2021). These strategies typically involve the activation of certain moieties and subsequent cyclization, offering pathways to synthesize compounds with complex spirocyclic structures.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds can be elucidated using techniques like single-crystal X-ray diffraction, which provides detailed insights into their 3D conformation and bonding arrangements. For example, the structure of related spirocyclic compounds has been determined through such analytical methods, showcasing the arrangement of various substituents around the spirocyclic core (N. F. Kirillov et al., 2016).

Chemical Reactions and Properties

Spirocyclic compounds exhibit a plethora of chemical reactivities due to their unique structural features. They can undergo various types of reactions, including 1,3-dipolar cycloadditions, which are stereoselective and lead to the formation of new spirocyclic structures with different substituents and functional groups (I. Kutyashev et al., 2020). These reactions are crucial for the functionalization and further diversification of the spirocyclic skeleton.

科学研究应用

绿色高效合成

在科学研究中的一项重要应用是开发新型双螺并恶唑吲哚衍生物的绿色高效合成方法,突出了使用 PEG-400 等可生物降解溶剂的环境效益。这种方法不仅支持合成各种双螺化合物且产率极高,还强调了可持续化学实践的重要性 (Safari、Maryamabadi 和 Hasaninejad,2017 年)。

新型三氟甲基取代化合物

研究还集中在合成一系列新的三氟甲基取代螺四环异恶唑啉和异恶唑。这些化合物展示了三氟甲基在增强螺环化合物的性能方面的多功能性和潜力,可能为新药发现和材料科学应用开辟途径 (Bonacorso 等人,2017 年)。

有机催化多米诺反应

用于合成手性多官能化四环螺化合物的非对映选择性多米诺反应展示了有机催化在创建具有多个手性中心的复杂分子方面的潜力。这种方法代表了合成有机化学的重大进步,为在药物和材料科学中具有潜在应用的高度功能化化合物提供了一条途径 (Fu、Pan、Xu 和 Xie,2014 年)。

再环化反应

对氨基甲基-2-氧代-1,2-二氢螺[吲哚-3,4'-吡喃]-3'-腈的再环化研究为 1,2-二氢螺[吲哚3,4'-吡喃]功能衍生物的合成开辟了新途径。此类研究有助于扩展螺化合物的合成方法,这在药物开发和化学的其他领域至关重要 (Andina 和 Andin,2016 年)。

异恶唑取代衍生物的环保合成

为新型异恶唑取代螺并恶唑吲哚衍生物开发一种高效、廉价且环保的合成方法体现了对绿色化学原则的承诺。使用 PEG-400 作为溶剂和催化剂不仅简化了该工艺,还符合可持续和环保化学合成目标 (Modugu 和 Pittala,2017 年)。

属性

IUPAC Name |

1'-[3-(2-methylpropyl)-1,2-oxazole-5-carbonyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-13(2)9-14-10-18(26-21-14)19(24)22-8-7-20(12-22)11-16(23)15-5-3-4-6-17(15)25-20/h3-6,10,13H,7-9,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVXWKZTFXPREW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NOC(=C1)C(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

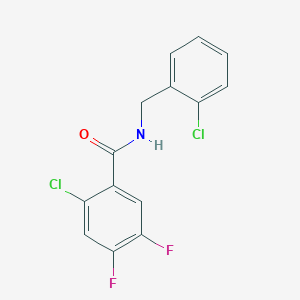

![rel-(3S,4R)-4-(2-methylphenyl)-1-[(4-methyl-4-piperidinyl)carbonyl]-3-pyrrolidinecarboxylic acid hydrochloride](/img/structure/B5577982.png)

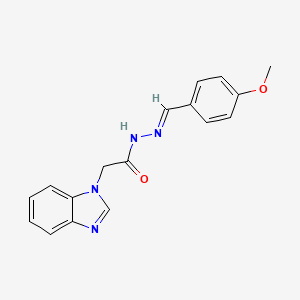

![N-cyclobutyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5577997.png)

![N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}diacetamide](/img/structure/B5577999.png)

![3-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5578009.png)

![3-[5-(2-ethyl-4-methyl-1,3-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5578019.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5578039.png)

![N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5578040.png)

![5-[(2,4-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5578041.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-phenoxyacetamide](/img/structure/B5578046.png)

![3-{2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5578074.png)

![8-ethoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5578076.png)